molecular formula C12H14O3 B8545778 Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate

Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate

Cat. No. B8545778
M. Wt: 206.24 g/mol
InChI Key: MSAOPOSZUPMUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-(2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,9H,2,7-8H2,1H3

InChI Key

MSAOPOSZUPMUBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1COC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethyl 4-(2-bromophenyloxy)but-2-enoate (6.10 g, 21.0 mmol) in benzene (200 mL) at reflux was added AIBN (0.07 g, 0.4 mmol) followed by dropwise addition of a benzene (~65 mL) solution containing tri-n-butyltin hydride (6.72 g, 23.1 mmol). After complete addition (one h) the reaction was refluxed an additional 2 h. The reaction was concentrated in vacuo and the residue treated with Et2O (~50 mL) and a 60% KF solution (~40 mL). The solution was stirred 14 h. The precipitate was removed by filtration and the Et2O phase decanted off. The remaining aqueous phase was extracted with Et2O (3×). The combined Et2O solutions were washed with saturated aqueous NaCl solution, dried with anhydrous MgSO4, filtered, and concentrated in vacuo. Silica gel chromatography (95:5 Hexane:EtOAc) afforded the title compound (4.12 g, 88%).
Name
ethyl 4-(2-bromophenyloxy)but-2-enoate
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0.07 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

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